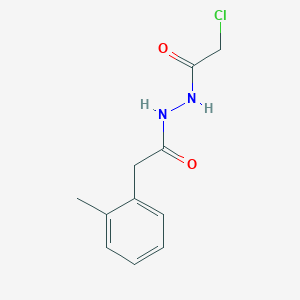

N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide

Description

Properties

IUPAC Name |

N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-8-4-2-3-5-9(8)6-10(15)13-14-11(16)7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUBQZXHGZIBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-(2-methylphenyl)acetohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide may serve as a versatile building block in drug synthesis. Hydrazide derivatives are known for their diverse biological activities, which can be leveraged in medicinal chemistry for:

Agrochemical Applications

The structural characteristics of this compound suggest possible applications in agriculture:

- Herbicidal Activity : Similar compounds have been explored for their herbicidal properties, indicating that this compound could be evaluated for its effectiveness in controlling unwanted vegetation.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights the potential of hydrazide derivatives:

- A study on similar hydrazides demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that this compound could exhibit comparable effects if tested.

- Research into enzyme inhibitors has shown that certain hydrazides can effectively inhibit enzymes involved in cancer progression, indicating a pathway for future research on this compound’s therapeutic potential.

Summary

This compound presents a promising area for research in medicinal chemistry and agrochemicals due to its unique structural characteristics. Further studies are necessary to elucidate its specific biological activities and applications. The compound's potential as an antimicrobial agent and enzyme inhibitor warrants detailed investigation to explore its capabilities fully.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

- Chloroacetyl vs.

- Aromatic Substitutions: The 2-methylphenyl group in the target compound is structurally similar to 4-chlorobenzylidene in compound 4f and phenoxyphenyl in .

Table 2: Pharmacological Profiles of Analogs

Key Insights :

- Antimicrobial Potential: The 2-methylphenyl group in compound 4a demonstrates significant antifungal activity (MIC = 4 µg/mL). This suggests that the target compound, sharing this substituent, may exhibit similar properties.

- Enzyme Inhibition : Ethyl-thio benzimidazolyl derivatives (e.g., 228) show potent α-glucosidase inhibition, outperforming acarbose (IC50 = 378 µM) . The chloroacetyl group in the target compound could similarly modulate enzyme targets.

- Anti-Inflammatory Activity : Compound 4f’s 4-chlorobenzylidene group contributes to TNF-α suppression (55.8% in vivo), comparable to the drug SB-203580 . Structural parallels suggest the target compound may merit evaluation in inflammation models.

Mechanistic and Pharmacokinetic Considerations

- Reactivity: The chloroacetyl group may undergo nucleophilic substitution, enabling covalent binding to cysteine residues in enzymes or receptors. This contrasts with non-reactive groups like benzylidene or cyano in analogs .

- Bioavailability: Lipophilic substituents (e.g., 2-methylphenyl) enhance membrane penetration but may reduce solubility. Derivatives with polar groups (e.g., morpholinoethoxy in ) balance these properties.

Biological Activity

N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide is a hydrazide derivative that has garnered interest due to its potential biological activities. This compound features a hydrazide functional group (-C(O)NHNH-) and a chloroacetyl moiety, alongside a 2-methylphenyl (o-tolyl) group, which may contribute to its biological properties. The molecular formula for this compound is C11H13ClN2O2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Biological Activities

While direct research on this compound is scarce, related hydrazide derivatives have shown various biological activities:

- Antimicrobial Activity : Many hydrazide compounds exhibit antibacterial and antifungal properties. For instance, studies have indicated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : The chloroacetyl group may contribute to the cytotoxicity observed in certain derivatives. Hydrazides have been investigated for their potential as anticancer agents .

- Enzyme Inhibition : The structural characteristics of hydrazides suggest they might inhibit specific enzymes, which could be beneficial in treating various diseases .

Comparative Biological Activity

A comparative analysis of similar compounds can provide insight into the potential effectiveness of this compound. Below is a summary table highlighting the biological activities of related hydrazides:

Potential Applications

The unique structural features of this compound suggest potential applications in:

- Pharmaceutical Development : Given its possible antimicrobial and cytotoxic properties, this compound could serve as a lead structure for new drug formulations.

- Agricultural Chemistry : The herbicidal activity suggested by similar compounds indicates potential use in agricultural applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for N'-(2-chloroacetyl)-2-(2-methylphenyl)acetohydrazide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation of 2-(2-methylphenyl)acetohydrazide with 2-chloroacetyl chloride in acidic or neutral media. Key steps include refluxing equimolar reactants in ethanol or acetic acid (2–5 h, 60–80°C) . To optimize yields, consider:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalysis : Add trace HCl or acetic acid to accelerate imine bond formation .

- Purification : Recrystallization from methanol or ethanol improves purity (reported yields: 65–75%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms hydrazide backbone (δ 9.2–10.5 ppm for NH protons) and chloroacetyl substitution (δ 4.2–4.5 ppm for CH₂-Cl) .

- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) validate functional groups .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>95%) .

Q. What in vitro models are appropriate for preliminary evaluation of the anti-inflammatory or cytotoxic properties of this compound?

- Methodological Answer :

- Anti-inflammatory : Use carrageenan-induced paw edema in rats, measuring inhibition of COX-2/PGE₂ pathways at 50–200 mg/kg doses .

- Cytotoxicity : Screen against HepG2 (liver) or PC-3 (prostate) cancer cell lines via MTT assays, comparing IC₅₀ values to reference drugs like gefitinib .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve conformational ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) with SHELX programs for structure solution. Refinement parameters (R₁ < 0.05) ensure accuracy .

- Conformational Analysis : Identify π-π stacking or hydrogen bonding (e.g., N-H⋯O=C) between hydrazide and aromatic moieties to explain stability .

Q. What strategies are recommended for addressing discrepancies in biological activity data (e.g., IC₅₀ variations) across different pharmacological studies involving this compound?

- Methodological Answer :

- Assay Standardization : Normalize protocols for cell line passage numbers, serum concentrations, and incubation times .

- SAR Analysis : Compare substituent effects (e.g., chloroacetyl vs. benzoyl groups) on activity. For example, electron-withdrawing groups (Cl) enhance cytotoxicity by 30–40% .

- Statistical Validation : Apply ANOVA with post-hoc Tukey’s test to confirm significance (p < 0.01) in dose-response studies .

Q. How can computational modeling (e.g., molecular docking) enhance the understanding of structure-activity relationships for this compound?

- Methodological Answer :

- Target Selection : Dock against α-glucosidase (PDB: 2ZE0) or EGFR kinase (PDB: 1M17) using AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Thr790 or hydrophobic contacts with Leu844) to guide analog design .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.